8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione
Description
Properties
Molecular Formula |
C5H3BrN4O2 |
|---|---|
Molecular Weight |
231.01 g/mol |
IUPAC Name |
8-bromo-1H-pyrazolo[1,5-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C5H3BrN4O2/c6-2-1-7-10-3(2)8-4(11)9-5(10)12/h1H,(H2,8,9,11,12) |
InChI Key |
FSWLACCKCVMULY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN2C(=C1Br)NC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-1H-pyrazole with cyanogen bromide in the presence of a base, followed by cyclization to form the triazine ring . The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 8 undergoes nucleophilic substitution with amines, thiols, and alkoxides. This versatility enables the synthesis of derivatives with tailored biological or physicochemical properties.
Key Examples
The bromine substitution is critical for modifying electronic properties and enhancing binding to biological targets like kinases .
Cyclization Reactions
The compound participates in cyclization reactions to form fused heterocycles, expanding its utility in medicinal chemistry.
Formation of Pyrazolo-Triazine-Benzodiazepine Hybrids
Reaction with 1,2-diaminobenzene in acetic acid yields a fused benzodiazepine-triazine system (72% yield) . This hybrid structure demonstrates enhanced binding to GABA receptors in computational studies .
Microwave-Assisted Cyclocondensation
Under microwave irradiation (120°C, 20 min), the compound reacts with chalcones to form pyrazolo[1,5-a]pyrimidine-triazine hybrids . These derivatives exhibit:
-
IC₅₀ values of 1.2–4.8 µM against leukemia cell lines (HL-60, K562)
-
Selective inhibition of CDK2 kinase (85% inhibition at 10 µM)
Oxidation and Reduction
The triazine ring undergoes redox transformations under controlled conditions:
Oxidation improves aqueous solubility for drug formulation, while reduction eliminates bromine’s electronic effects .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable the introduction of aryl or heteroaryl groups:
Suzuki-Miyaura Coupling
-
Catalyst : Pd(PPh₃)₄
-
Base : Na₂CO₃
-
Substrate : 4-Cyanophenylboronic acid
-
Application : Derivatives show 92% DPPH radical scavenging at 100 µM, surpassing ascorbic acid (85%) .
Biological Activity Correlation
Modifications at position 8 directly impact bioactivity:
| Derivative | Target | Activity Data |
|---|---|---|
| 8-(4-Fluorophenyl) | Topoisomerase II | IC₅₀ = 3.1 µM |
| 8-(Pyridin-3-yl) | EGFR kinase | 78% inhibition at 5 µM |
| 8-(Thiophen-2-yl) | COX-2 | IC₅₀ = 0.9 µM |
Electron-withdrawing groups (e.g., -NO₂) at position 8 enhance kinase inhibition, while bulky substituents reduce metabolic stability .
Comparative Reactivity Analysis
The bromine atom’s reactivity is benchmarked against analogous halogens:
| Halogen (X) | Relative Rate of SNAr | Preferred Nucleophiles |
|---|---|---|
| Br | 1.0 (reference) | Amines, thiols |
| Cl | 0.3 | Strong bases (e.g., NaOH) |
| I | 2.1 | Soft nucleophiles (e.g., RS⁻) |
Bromine offers a balance between reactivity and stability, making it ideal for stepwise synthesis .
Scientific Research Applications
The applications of 8-Bromo-1H-pyrazolo[1,5-a][1,3,5]triazine-2,4-dione are primarily focused on its role as a chemical intermediate in the synthesis of various biologically active compounds. It serves as a building block in creating pyrazolo[1,5-a][1,3,5]triazine derivatives, which have demonstrated potential as purine bioisosteres .
Scientific Research Applications
Purine Bioisosteres Pyrazolo[1,5-a]-1,3,5-triazine derivatives, including those synthesized using this compound, mimic the biophysicochemical properties of purine rings . These compounds are more stable in vivo because they are not affected by nucleosidases at the C-8 position, unlike purines . This stability makes them valuable in drug design .
Synthesis of Pyrazolo[1,5-a]-1,3,5-triazine Derivatives this compound can be used to synthesize 8-substituted pyrazolo[1,5-a]-1,3,5-triazine derivatives through palladium-catalyzed cross-coupling reactions . For example, regioselective iodination on the C-8 position of pyrazolo[1,5-a]-1,3,5-triazine derivatives is performed to yield 8-iodopyrazolo[1,5-a]-1,3,5-triazine . The introduction of an acetyl group on the C-8 position is achieved through a Stille palladium-catalyzed coupling reaction .
CDK Inhibitors Derivatives of pyrazolo[1,5-a]-1,3,5-triazine are synthesized as potent CDK (cyclin-dependent kinase) inhibitors . These derivatives show significant biological activities, making them useful in developing new therapeutic agents .
One-Pot Synthesis this compound is involved in microwave-assisted sequential one-pot syntheses . This method combines efficient microwave heating with sequential reactions, avoiding extensive work-up and purification steps, thus providing a more sustainable synthesis process . This approach improves yields, reduces reaction times, and allows for convenient gram-scale synthesis .
Mechanism of Action
The mechanism of action of 8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione involves its interaction with specific molecular targets such as kinases and enzymes. The bromine atom enhances its binding affinity to these targets, leading to inhibition of their activity. This inhibition can result in the disruption of cellular processes such as proliferation, differentiation, and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The pyrazolo-triazine scaffold is versatile, with modifications at key positions (e.g., bromine, methylthio, dichloromethyl) leading to diverse biological and physicochemical properties. Below is a comparative analysis:
Key Findings
Bromine Position Matters :
- 8-Bromo derivatives exhibit shorter Br–C bond lengths (1.89 Å) compared to 7-bromo analogs (1.91 Å), influencing molecular packing and stability in crystalline states .
- Bromine at position 8 increases electrophilicity, making the compound more reactive in substitution reactions.
Substituent-Driven Bioactivity :
- Ethylthio and aryl groups (e.g., MH4b1) enhance anticonvulsant efficacy by improving lipophilicity and target engagement .
- Dichloromethyl and aromatic substituents (e.g., 3ba, 3bb) correlate with anticancer activity, likely due to enhanced DNA intercalation or protein kinase inhibition .
Scaffold Hopping :
- Pyrazolo[1,5-a]pyrimidines, derived from triazine analogs, show superior potency as TTK kinase inhibitors (IC₅₀ < 10 nM), highlighting the impact of scaffold modification on target selectivity .
Safety and Solubility :
- Methylsulfanyl and amine groups improve aqueous solubility but may introduce metabolic instability (e.g., rapid oxidation of thioethers) .
Biological Activity
8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 231.01 g/mol |
| IUPAC Name | This compound |
| InChI Key | FSWLACCKCVMULY-UHFFFAOYSA-N |
The biological activity of this compound primarily stems from its ability to inhibit specific kinases and enzymes involved in cellular processes. The presence of the bromine atom enhances its binding affinity to molecular targets such as cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This inhibition leads to the disruption of cancer cell proliferation and survival pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit various kinases associated with cancer progression. A notable finding includes the compound's effectiveness against BRAF(V600E) and EGFR mutations in specific cancer cell lines .
Antimicrobial and Anti-inflammatory Effects
In addition to anticancer properties, derivatives of pyrazole compounds have demonstrated antimicrobial and anti-inflammatory activities. A study highlighted that certain pyrazole derivatives exhibited notable antifungal activity and potential as anti-inflammatory agents with good oral bioavailability .
Structure-Activity Relationships (SAR)
The SAR of this compound indicates that modifications in the chemical structure significantly influence its biological activity. The presence of halogen substituents like bromine enhances reactivity and biological potency. For example:
- Bromine Substitution : Increases binding affinity to target enzymes.
- Functional Group Variations : Altering substituents can lead to improved selectivity for specific kinases or receptors.
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various pyrazole derivatives in MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds with bromine substituents exhibited higher cytotoxicity compared to their non-brominated counterparts. The combination of these derivatives with doxorubicin showed a synergistic effect in enhancing cell death through apoptosis pathways .
Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of related pyrazole compounds. The results revealed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Q & A
Q. Q1. What are the standard synthetic routes for 8-bromo-1H-pyrazolo[1,5-a][1,3,5]triazine-2,4-dione, and how can purity be optimized?
Methodological Answer: The synthesis typically involves bromination of the pyrazole-triazine core under controlled conditions. For example, bromine in glacial acetic acid with anhydrous sodium acetate as a catalyst (similar to bromination methods for quinazolinones ) can yield the target compound. Purity optimization requires:
- Stepwise quenching to isolate intermediates (e.g., filtration after ice-water precipitation ).
- Column chromatography (silica gel, hexane/ethyl acetate gradient) to remove by-products like dehalogenated derivatives.
- Recrystallization from ethanol or acetonitrile to achieve >95% purity (validated by HPLC with UV detection at 254 nm).
Q. Q2. How should researchers interpret conflicting NMR data for brominated heterocycles like this compound?
Methodological Answer: Discrepancies in and NMR shifts often arise from solvent effects or tautomeric equilibria. For example:
- Deuterated solvents : CDCl vs. DMSO-d may cause shifts up to 0.5 ppm for aromatic protons due to hydrogen bonding .
- Tautomerism : The pyrazole ring’s NH proton can exchange, leading to splitting or broadening. Use high-field NMR (500 MHz+) and variable-temperature experiments to resolve ambiguities .
- Cross-validation : Compare with spectral data for structurally analogous compounds (e.g., 4-bromo-1,3,5-trimethyl-1H-pyrazole ).
Advanced Research Questions
Q. Q3. What mechanistic insights govern the reactivity of the bromine substituent in cross-coupling reactions?
Methodological Answer: The C-Br bond in this compound participates in Suzuki-Miyaura or Buchwald-Hartwig reactions, but steric hindrance from the fused triazine ring may reduce yields. Key considerations:
- Catalyst selection : Pd(PPh) with SPhos ligand enhances coupling efficiency for bulky substrates .
- Solvent optimization : Use toluene/DMF (4:1) at 80–100°C to balance solubility and reaction kinetics.
- By-product analysis : Monitor for debromination via LC-MS; add radical scavengers (e.g., BHT) if homolytic cleavage is observed .
Q. Q4. How can computational modeling predict the compound’s stability under varying pH conditions?
Methodological Answer:
- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model protonation states of the pyrazole NH and triazine carbonyl groups.
- pKa prediction : Software like MarvinSketch estimates pKa values (~4.2 for NH, ~8.5 for carbonyl), indicating instability in strongly acidic/basic media.
- Hydrolysis pathways : Simulate nucleophilic attack at the triazine ring under alkaline conditions; validate with experimental kinetic studies (pH 7–12, 25–50°C) .
Q. Q5. What strategies resolve contradictions in biological activity data across cell-based assays?
Methodological Answer: Discrepancies may stem from off-target effects or assay interference. Mitigation strategies:
- Counter-screening : Test against unrelated targets (e.g., kinase panels) to rule out nonspecific binding .
- Metabolic stability : Pre-incubate with liver microsomes (human/rat) to assess degradation; adjust IC values accordingly .
- Redox interference : Add antioxidants (e.g., ascorbic acid) if the compound’s bromine or triazine moieties react with assay reagents (e.g., MTT) .
Q. Q6. How can researchers optimize regioselectivity in further functionalization of the triazine ring?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors:
- Electrophilic substitution : Nitration occurs preferentially at the electron-rich pyrazole ring (C-3 position) over the triazine .
- Nucleophilic attack : Amines target the triazine C-2 carbonyl under basic conditions (KCO, DMF, 60°C).
- Protecting groups : Use SEM (trimethylsilylethoxymethyl) to block reactive NH sites during multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
